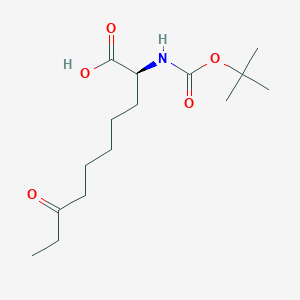
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is a compound that belongs to the class of carbamate esters It is characterized by the presence of a carbamic acid esterified with a methyl group and a phenyl group, along with a 5-iodo-pyrazol-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate typically involves the esterification of carbamic acid derivatives with appropriate reagents. One common method is the reaction of phenyl isocyanate with methyl alcohol in the presence of a base to form the methyl ester. The 5-iodo-pyrazol-1-yl moiety can be introduced through a substitution reaction involving pyrazole and iodine under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to ensure high yield and purity. The process may also include purification steps like recrystallization or chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The 5-iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl phenylcarbamate: Similar structure but lacks the 5-iodo-pyrazol-1-yl moiety.
Phenylcarbamic acid methyl ester: Another related compound with similar functional groups.
Uniqueness
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate is unique due to the presence of the 5-iodo-pyrazol-1-yl group, which imparts distinct chemical and biological properties. This moiety can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H10IN3O2 |
|---|---|
Molekulargewicht |
343.12 g/mol |
IUPAC-Name |
(5-iodopyrazol-1-yl) N-methyl-N-phenylcarbamate |
InChI |
InChI=1S/C11H10IN3O2/c1-14(9-5-3-2-4-6-9)11(16)17-15-10(12)7-8-13-15/h2-8H,1H3 |
InChI-Schlüssel |
OKCMGYKZBLNIQR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C1=CC=CC=C1)C(=O)ON2C(=CC=N2)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Morpholine, 4-[4-(1,1-dimethylethyl)-1-cyclohexen-1-yl]-](/img/structure/B8374546.png)



![Ethyl [2-(4-chlorophenyl)-5-pentyl-1,3-oxazol-4-yl]acetate](/img/structure/B8374577.png)
![1,1-Dimethylethyl [3-(5,6,7,8-tetrahydro-8-quinolinylamino)propyl]carbamate](/img/structure/B8374584.png)

![4-Methoxy-9-aza-tricyclo[6.3.1.0*2,7*]dodeca-2,4,6-triene](/img/structure/B8374596.png)
![Dimethyl thieno[3,2-b]pyridine-5,6-dicarboxylate](/img/structure/B8374601.png)

